Home > Products > Screening Compounds P60793 > 5-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-phenyl-1,2,4-oxadiazole
5-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-phenyl-1,2,4-oxadiazole - 895093-38-6

5-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-phenyl-1,2,4-oxadiazole

Catalog Number: EVT-2779480
CAS Number: 895093-38-6
Molecular Formula: C17H12FN5O
Molecular Weight: 321.315
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Synthesis of the 1,2,3-triazole ring: This could be achieved using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as a "click" reaction [, ]. This would involve reacting 3-fluorophenylazide with 4-pentynoic acid.
  • Formation of the 1,2,4-oxadiazole ring: The carboxylic acid group of the triazole intermediate could be converted to a benzoylhydrazide, followed by cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) [, ].

Compound Description: This compound was unexpectedly synthesized during a ring closure reaction involving sulfuric acid. It exhibits antimicrobial activity against Listeria monocytogenes and Escherichia coli, comparable to ampicillin and vancomycin [].

Relevance: This compound shares the core 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl moiety with the target compound, highlighting the significance of this structure in bioactive molecules. While the target compound features a 1,2,4-oxadiazole ring, this related compound incorporates a 1,3,4-thiadiazole ring, indicating potential exploration of different heterocycles within this chemical space.

(Z)-3-(4-Methoxyphenyl)-4-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-N-phenylthiazol-2(3H)-imine

Compound Description: This compound's structure was confirmed through X-ray crystallography. It highlights the presence of a thiazole ring system connected to the 1,2,3-triazole moiety, with a methoxyphenyl group adding further structural diversity [].

Relevance: Although lacking the 1,2,4-oxadiazole ring, this compound emphasizes the recurrence of the 5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl fragment also present in the target compound. This suggests a potential structure-activity relationship study focusing on variations around this common motif.

2-[5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole

Compound Description: This compound incorporates a thiazole ring linked to both a pyrazole and a 1,2,3-triazole moiety. Notably, the structure includes fluorine and methyl substituents on the phenyl rings, similar to the target compound [].

Relevance: This compound, by incorporating a pyrazole ring alongside the 5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl unit, further expands the structural diversity around the core triazole motif also present in the target compound. Additionally, the presence of a fluorine atom on a phenyl ring highlights the potential role of halogen substitution in these compounds.

3-(5-methyl-1-aryl-1H- 1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazoles

Compound Description: This compound class, synthesized via Vilsmeier-Haack reaction and Knoevenagel condensation, demonstrated promising in vitro anticancer activity against breast (MCF-7), liver (HepG2), and lung (A549) cancer cell lines [].

Relevance: This class shares the 5-methyl-1-aryl-1H- 1,2,3-triazol-4-yl and the phenyl-1H-pyrazole motif with the target compound, indicating the potential of these structural elements in drug discovery, particularly for anticancer applications.

2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one

Compound Description: This compound, structurally confirmed by X-ray crystallography, showcases a 1,2,3-triazole connected to another 1,2,4-triazole ring through a thio-ethane bridge, illustrating the diverse linkages possible within this family of compounds [].

Relevance: This compound highlights the possibility of linking different triazole rings, in this case, a 1,2,4-triazole to the 1,2,3-triazole found in the target compound. While the target compound utilizes a 1,2,4-oxadiazole, this emphasizes the potential exploration of diverse heterocycles and linkers in developing related compounds.

2-Benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

Compound Description: This complex polyheterocyclic molecule was synthesized using a microwave-assisted, one-pot multicomponent reaction, demonstrating an efficient approach towards such structures [].

Relevance: Despite lacking the exact core structure of the target compound, this molecule emphasizes the use of 1-phenyl-1H-1,2,3-triazol-4-yl as a building block for complex heterocyclic systems. This illustrates the potential for creating diverse chemical libraries around the triazole motif.

5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Compound Description: The crystal structure of this compound reveals an intramolecular hydrogen bond and significant twists between its aromatic rings, impacting its conformation and potentially influencing its biological activity [].

Relevance: The presence of both a fluorine-substituted phenyl ring and a 5-methyl-1-aryl-1H-1,2,3-triazol-4-yl unit within this structure links it to the target compound. It suggests that substituting the phenyl ring directly attached to the 1,2,3-triazole with a 4-fluorophenyl group, as in the target compound, is a viable modification for structure-activity relationship studies.

(E)-3-(3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one

Compound Description: The crystal structure of this chalcone derivative, confirmed through X-ray diffraction, demonstrates the E configuration around its C=C bond [].

Relevance: This compound again emphasizes the significance of the 5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl moiety, also present in the target compound, in building diverse chemical entities. Despite the absence of the 1,2,4-oxadiazole ring, it showcases the versatility of the core triazole structure for further derivatization.

4-(4-Bromophenyl)-2-(3-(4-chlorophenyl)-5-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole

Compound Description: This complex molecule, characterized by X-ray crystallography, highlights the presence of multiple halogen substitutions (bromine and chlorine) on its phenyl rings, offering potential for exploring halogen bonding interactions [].

Relevance: This compound, though structurally complex, includes the recurrent 5-methyl-1-aryl-1H-1,2,3-triazol-4-yl motif found in the target compound, further reinforcing the importance of this structure in designing novel compounds.

3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-6-aryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Compound Description: This class of compounds, synthesized from a reaction with various phenacyl bromides, showed promising antibacterial activity against Escherichia coli, Klebseilla pneumoniae, Shigella dysentriae, and Shigella flexnei [].

Relevance: This class shares the 3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl) fragment with the target compound, emphasizing the importance of this specific substitution pattern on the 1,2,3-triazole ring for biological activity, particularly antibacterial properties.

(E)-3-(3-(5-methyl-1-4-tolyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)-1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-one

Compound Description: This compound's structure, elucidated by X-ray crystallography, reveals a molecule incorporating two distinct 1,2,3-triazole rings with different substitution patterns [].

Relevance: The inclusion of two 1,2,3-triazole rings, one of which bears the 5-methyl-1-aryl-1H-1,2,3-triazol-4-yl motif also present in the target compound, emphasizes the potential of incorporating multiple triazole units within a single molecule for enhanced biological activity or altered physicochemical properties.

(E)-3-(4-Fluorophenyl)-1-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]prop-2-en-1-one

Compound Description: Crystallographic analysis of this compound revealed two independent molecules within the asymmetric unit, both exhibiting similar conformations and weak intermolecular interactions [].

Relevance: This compound shares the 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl core with the target compound, emphasizing the relevance of this specific substitution pattern on the triazole ring. The presence of another fluorine atom on a separate phenyl ring further highlights the potential significance of halogen substitutions in these molecules.

(E)-1-[5-Methyl-1-(p-tol­yl)-1H-1,2,3-triazol-4-yl]-3-{3-[5-methyl-1-(p-tol­yl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}prop-2-en-1-one

Compound Description: This compound stands out by incorporating two identical 5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl units linked to a central pyrazole ring, as confirmed by crystal structure analysis [].

Relevance: The presence of two identical 5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl groups in this compound emphasizes the potential of dimerization or the use of repeating units for influencing biological activity. While the target compound has a single triazole unit, this structure encourages exploration of similar dimeric structures with the target compound's core motif.

3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Compound Description: Crystal structure analysis of this compound revealed a rare Z′ = 3 structure, with two independent molecules in the asymmetric unit, showcasing the potential for diverse crystal packing arrangements in these compounds [].

Relevance: Although lacking the 1,2,4-oxadiazole ring, this compound shares the 5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl unit with the target compound, emphasizing the relevance of this substitution pattern on the triazole ring.

2-(5-(4-fluorophenyl)-3-p-tolyl-4,5-dihydro-1H-pyrazol-1-yl)-4-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)thiazole

Compound Description: This compound combines a thiazole ring with both a pyrazole and a 1,2,3-triazole, featuring a fluorine substituent on the pyrazole-bound phenyl ring, highlighting the potential for modulating electronic properties [].

Relevance: Similar to the target compound, this molecule incorporates a fluorine-substituted phenyl ring and the 5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl motif, further supporting the significance of these structural features for potential bioactivity.

(E)-3-methyl-4-((3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-1-phenyl-1H-pyrazol-5(4H)-one

Compound Description: X-ray crystallography confirmed the structure of this compound, highlighting its E configuration around the C=C bond and the presence of two distinct pyrazole rings [].

Relevance: This compound features the 5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl unit found in the target compound, showcasing its use as a building block for various molecular architectures. The presence of two pyrazole rings, although linked differently than the oxadiazole in the target compound, suggests exploring diverse heterocycles within this structural framework.

3-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazole-4-carbaldehyde

Compound Description: This compound, with two independent molecules in its asymmetric unit, forms dimers in its crystal structure via C—H...O hydrogen bonds, highlighting the potential for intermolecular interactions [].

Relevance: Similar to the target compound, this structure incorporates the 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl group, further supporting the significance of this particular substitution pattern on the 1,2,3-triazole ring for potential bioactivity.

(2E)-3-(4-Fluorophenyl)-1-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]prop-2-en-1-one

Compound Description: Crystal structure analysis of this compound confirmed its E configuration around the C=C bond and revealed weak intermolecular interactions contributing to its crystal packing [].

Relevance: This compound features both a fluorine-substituted phenyl ring and the 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl motif, also found in the target compound, highlighting the relevance of these structural features for potential biological activity and providing a basis for comparative studies.

(2E)-1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one

Compound Description: This compound, existing as two independent molecules in its asymmetric unit, forms distinct layers within its crystal structure based on C—H⋯O and C—H⋯π interactions [].

Relevance: Although lacking the 1,2,4-oxadiazole, this compound shares the 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl unit with the target compound, suggesting a potential structure-activity relationship around this common motif.

(E)-1-(4-Bromo­phen­yl)-3-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one

Compound Description: Crystal structure analysis of this compound confirmed its E configuration around the C=C bond and revealed the presence of C—H⋯O interactions in its crystal packing [].

Relevance: This molecule incorporates the 5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl unit present in the target compound, highlighting the versatility of this structural motif. The presence of a bromine substituent emphasizes the exploration of diverse halogens beyond fluorine for potential bioactivity modifications.

2-((3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-1H-indene-1,3(2H)-dione

Compound Description: This compound, structurally confirmed by X-ray crystallography, showcases the connection of the 5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl group to an indene-1,3(2H)-dione moiety [].

Relevance: The presence of the 5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl moiety, also found in the target compound, emphasizes its relevance as a building block for diverse chemical entities. Although this compound lacks the 1,2,4-oxadiazole ring, it suggests exploring alternative heterocyclic scaffolds connected to the core triazole motif for potential bioactivity.

O-(E)-1-{1-[(6-Chloro­pyridin-3-yl)meth­yl]-5-methyl-1H-1,2,3-triazol-4-yl}ethyl­eneamino O-ethyl O-phenyl phospho­rothio­ate

Compound Description: The crystal structure of this compound reveals a distorted tetrahedral configuration around the phosphorus atom, with weak intermolecular interactions contributing to its crystal packing [].

Relevance: This molecule highlights the potential for modifying the 1,2,3-triazole ring with various substituents and linkers. While it lacks the exact core of the target compound, it suggests exploring substitutions on the triazole ring beyond simple aryl groups, as seen with the (6-chloropyridin-3-yl)methyl substituent in this case.

Compound Description: This series of compounds investigates the impact of halogen substituents (F and Cl) on the phenyl ring on the overall supramolecular aggregation through C–X⋯π interactions [].

Relevance: This series directly probes the effect of halogen substitutions on a phenyl ring attached to the 1,2,3-triazole core, a feature relevant to the target compound containing a 3-fluorophenyl group. This research provides valuable insights into how such substitutions might influence the target compound's interactions and potentially its biological activity.

(E)-1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-3-(4-fluorophenyl)prop-2-en-1-one

Compound Description: This compound, with two independent molecules in its asymmetric unit, forms dimers in its crystal structure through C—H⋯N hydrogen bonds [].

Relevance: This compound shares the 5-methyl-1H-1,2,3-triazol-4-yl core with the target compound. Although the target compound features a 3-fluorophenyl substituent on the triazole ring, this compound has a 4-fluorophenyl group on the prop-2-en-1-one moiety. This difference allows for investigating the impact of fluorine positioning on the overall compound properties.

3-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-5-[4-(piperidin-1-yl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide dimethylformamide hemisolvate

Compound Description: This compound forms supramolecular chains in its crystal structure via various intermolecular interactions, including C—H⋯N and C—H⋯O hydrogen bonds [].

Relevance: This compound features the 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl moiety also present in the target compound, suggesting the importance of this particular substitution pattern.

5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-4,5-dihydro-1H-pyrazole-1-carbothioamide

Compound Description: This compound's crystal structure reveals an intramolecular N—H⋯N hydrogen bond and the formation of supramolecular chains through N—H⋯S and N—H⋯F hydrogen bonds [].

Relevance: This molecule shares the 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl motif with the target compound and also features a fluorine-substituted phenyl ring, albeit in a different position. This structural similarity suggests potential for comparing their physicochemical properties and biological activities.

5-(1-Benzyl-1H-[1,2,3]Triazol-4-yl)-4-Phenyl- 4H-[1,2,4]Triazole-3-Thiol Derivatives

Compound Description: This series of compounds was designed based on the association principle and investigated for anti-inflammatory activity by inhibiting IL-6 expression in LPS-induced macrophages [].

Relevance: While not directly mirroring the target compound's structure, this series focuses on exploring the biological activity of compounds containing both 1,2,3-triazole and 1,2,4-triazole rings. This approach highlights the potential for exploring diverse biological targets and activities within the broader chemical space of triazole-containing compounds.

6‐(1‐Aryl‐5‐methyl‐1,2,3‐triazol‐4‐yl)‐3‐phenyl‐s‐triazolo[3,4‐b]‐1,3,4‐thiadiazoles

Compound Description: This compound class was synthesized from 4-amino-5-mercapto-3-phenyl-1,2,4-triazole and various 1-aryl-4-carboxy-5-methyl-1,2,3-triazoles [].

Relevance: This class emphasizes the presence of the 1-aryl-5-methyl-1,2,3-triazol-4-yl motif, also found in the target compound, highlighting its potential as a building block for diverse heterocyclic systems. The presence of a thiadiazole ring, although within a different fused system than the target compound's oxadiazole, suggests exploration of similar heterocyclic variations.

N,N′-Bis (1H-Pyrrol-1-yl)-1- [2-(2-aryl-5-methyl-3-oxo-2,4-dihydro-3H-1,2,4-triazol-4-yl)ethyl] -1H-1,2,3-triazole-4,5-dicarboxamides

Compound Description: This class of compounds was synthesized using a convergent strategy involving a 1,3-dipolar cycloaddition reaction with good yields [].

Relevance: This compound class highlights the 2-aryl-5-methyl-2,4-dihydro-3H-1,2,4-triazol-4-one motif. Though not identical to the target compound, it emphasizes the exploration of different substituents and linkers around the 1,2,3-triazole ring and the incorporation of other heterocyclic systems.

Compound Description: These three classes of compounds were synthesized and characterized using elemental analysis and spectral data [].

Relevance: This set of compounds explores variations around the 1-(p-chlorophenyl)-5-methyl-1,2,3-triazol-4-yl motif. The target compound, 5-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-phenyl-1,2,4-oxadiazole, falls under the same category as the third compound class listed above, 2-aryl-5-[ 1-(p-chlorophenyl)-5-methyl-I.2.3-triazol-4-yIJ-I .3,4-oxadiazoles. These compounds differ in the halogen substitution on the phenyl ring (chlorine vs. fluorine) and its position (para vs. meta). Such subtle variations can be valuable in understanding the structure-activity relationship and fine-tuning the compound's properties.

(1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG

Compound Description: These compounds were prepared by a Cu-catalyzed click reaction between 2-(4-azidophenyl)-5-(aryl)-oxadiazole-1,3,4 and terminal ethynyls derived from PEG-3 and PEG-4. These bola-shaped molecules function as fluorescent chemosensors for electron-deficient species like nitro-explosives (DNT, TNT, PETN) and Hg2+ ions due to their heteroaromatic cores and a PEG linker [].

Relevance: These compounds share a very similar structure with the target compound. They both contain the 5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole core, highlighting the significance of this structural motif in various applications. The primary difference lies in the additional "bolas" structure connected to the phenyl ring in these compounds, emphasizing the potential for developing derivatives with different functionalities and applications based on the target compound's core structure.

1-{[(1H-1,2,3-Triazol-4-yl)methoxy]phenyl}-1H-pyrazolo[1,2-b]phthalazine-5,10-dione Derivatives

Compound Description: This set of compounds, synthesized through a one-pot, four-component condensation reaction, demonstrates an efficient approach for creating diverse structures [].

Relevance: Although lacking the 1,2,4-oxadiazole ring present in the target compound, this compound class highlights the use of the 1H-1,2,3-triazol-4-yl group as a building block for complex heterocyclic systems. This suggests exploring similar synthetic approaches to incorporate the target compound's core triazole structure into diverse molecular frameworks.

Properties

CAS Number

895093-38-6

Product Name

5-(1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-phenyl-1,2,4-oxadiazole

IUPAC Name

5-[1-(3-fluorophenyl)-5-methyltriazol-4-yl]-3-phenyl-1,2,4-oxadiazole

Molecular Formula

C17H12FN5O

Molecular Weight

321.315

InChI

InChI=1S/C17H12FN5O/c1-11-15(20-22-23(11)14-9-5-8-13(18)10-14)17-19-16(21-24-17)12-6-3-2-4-7-12/h2-10H,1H3

InChI Key

UWXGAPFDHFLQFA-UHFFFAOYSA-N

SMILES

CC1=C(N=NN1C2=CC(=CC=C2)F)C3=NC(=NO3)C4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.